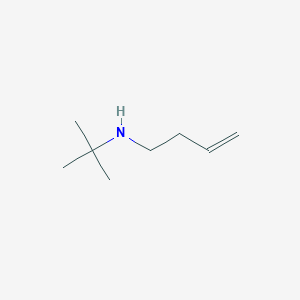

N-tert-Butylbut-3-en-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

29369-73-1 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N-but-3-enyl-2-methylpropan-2-amine |

InChI |

InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h5,9H,1,6-7H2,2-4H3 |

InChI Key |

MRKYYGCZSMCFRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCCC=C |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization

The synthesis of N-tert-Butylbut-3-en-1-amine can be achieved through standard methods of amine alkylation. A common approach involves the reaction of tert-butylamine (B42293) with a suitable 4-carbon electrophile containing a terminal double bond, such as 4-bromobut-1-ene, under basic conditions.

A plausible synthetic route is the nucleophilic substitution reaction between tert-butylamine and 4-bromobut-1-ene.

General Reaction Scheme: (CH₃)₃CNH₂ + BrCH₂CH₂CH=CH₂ → (CH₃)₃CNHCH₂CH₂CH=CH₂ + HBr

The spectroscopic properties of this compound are consistent with its structure, exhibiting characteristic signals for the tert-butyl, secondary amine, and butenyl groups.

Typical Spectroscopic Data:

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - A singlet around 0.9-1.2 ppm corresponding to the nine equivalent protons of the tert-butyl group.- A broad singlet for the N-H proton, the chemical shift of which is concentration-dependent.- Multiplets in the alkene region (around 5.0-6.0 ppm) for the vinyl protons.- Resonances for the methylene (B1212753) protons adjacent to the nitrogen and the double bond. libretexts.org |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- Signals for the sp² hybridized carbons of the alkene.- Signals for the sp³ hybridized carbons of the butyl chain. |

| IR Spectroscopy | - A weak to medium N-H stretching vibration around 3300-3500 cm⁻¹.- C-H stretching vibrations for the alkyl and vinyl groups.- A C=C stretching vibration around 1640 cm⁻¹.- An N-H bending vibration. libretexts.orgspectroscopyonline.com |

| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight.- Characteristic fragmentation patterns, including the loss of a methyl group or the tert-butyl group. |

Reaction Mechanisms and Chemical Reactivity of N Tert Butylbut 3 En 1 Amine

Nucleophilic Reactivity of the Secondary Amine Moiety

The lone pair of electrons on the nitrogen atom of N-tert-Butylbut-3-en-1-amine imparts nucleophilic character. However, the steric bulk of the adjacent tert-butyl group significantly influences its reactivity, making it a more hindered base and nucleophile compared to less substituted amines. masterorganicchemistry.com

As a secondary amine, this compound undergoes N-alkylation when treated with alkyl halides through a nucleophilic aliphatic substitution mechanism. wikipedia.org The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. libretexts.orgmasterorganicchemistry.com Due to the steric hindrance imposed by the tert-butyl group, the rate of this SN2 reaction is generally slower than that of less hindered secondary amines. masterorganicchemistry.com The initial product is an ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the starting amine acting as a base, to yield the free tertiary amine. libretexts.org

Acylation occurs readily with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically faster than alkylation and results in the formation of an N,N-disubstituted amide. The process involves nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Electrophilic Reagent | Product |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | N-tert-Butyl-N-methylbut-3-en-1-amine |

| Alkylation | Benzyl bromide (BnBr) | N-Benzyl-N-tert-butylbut-3-en-1-amine |

| Acylation | Acetyl chloride (CH₃COCl) | N-tert-Butyl-N-(but-3-en-1-yl)acetamide |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-tert-Butyl-N-(but-3-en-1-yl)acetamide |

Condensation Reactions Leading to Imine Intermediates

Secondary amines react with aldehydes and ketones in a condensation reaction. masterorganicchemistry.com The process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This step is typically reversible. Following the initial addition, the carbinolamine is protonated on the oxygen by an acid catalyst, converting the hydroxyl group into a good leaving group (water). libretexts.org Subsequent elimination of water, with the assistance of the nitrogen's lone pair, results in the formation of a C=N double bond. Because the starting amine is secondary, the resulting product is a positively charged species called an iminium ion, as there is no proton on the nitrogen to lose to form a neutral imine. masterorganicchemistry.comlibretexts.org

Table 2: Formation of Iminium Ions from Condensation Reactions

| Carbonyl Compound | Intermediate | Final Product (Iminium Ion) |

|---|---|---|

| Acetone | 2-(tert-Butyl(but-3-en-1-yl)amino)propan-2-ol | N-tert-Butyl-N-(prop-1-en-2-yl)but-3-en-1-iminium |

| Benzaldehyde | (tert-Butyl(but-3-en-1-yl)amino)(phenyl)methanol | N-Benzylidene-N-tert-butylbut-3-en-1-iminium |

| Cyclohexanone | 1-(tert-Butyl(but-3-en-1-yl)amino)cyclohexan-1-ol | N-Cyclohexylidene-N-tert-butylbut-3-en-1-iminium |

Electrophilic and Radical Reactivity of the Alkene Moiety

The terminal carbon-carbon double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles and radical species. libretexts.org

The alkene undergoes electrophilic addition reactions where the π-bond is broken to form two new σ-bonds. msu.edulibretexts.org In the case of unsymmetrical reagents like hydrogen halides (HX), the addition follows Markovnikov's rule. libretexts.org The electrophilic part of the reagent (H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms (the terminal CH₂ group), leading to the formation of the more stable secondary carbocation intermediate at the C3 position. libretexts.org The nucleophilic part of the reagent (X⁻) then attacks this carbocation to form the final product. libretexts.org

Table 3: Electrophilic Addition Reactions to the Alkene

| Reagent | Reaction Name | Product (Following Markovnikov's Rule) |

|---|---|---|

| Hydrogen Bromide (HBr) | Hydrohalogenation | N-tert-Butyl-3-bromobutan-1-amine |

| Hydrogen Chloride (HCl) | Hydrohalogenation | N-tert-Butyl-3-chlorobutan-1-amine |

| Water / H₂SO₄ (cat.) | Acid-Catalyzed Hydration | 4-(tert-Butylamino)butan-2-ol |

| Bromine (Br₂) in CCl₄ | Halogenation | N-tert-Butyl-3,4-dibromobutan-1-amine |

Oxidative Transformations

The alkene moiety can be oxidized using various reagents to yield different products. The specific outcome depends on the oxidant and reaction conditions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The peroxy acid delivers an oxygen atom across the double bond.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄), leads to the syn-addition of two hydroxyl groups across the double bond, forming a diol.

Oxidative Cleavage: Stronger oxidizing conditions, such as treatment with hot, concentrated KMnO₄ or ozonolysis (O₃) followed by a workup step, will cleave the double bond entirely. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) yields an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid.

Table 4: Oxidative Transformations of the Alkene Moiety

| Reagent(s) | Transformation | Product |

|---|---|---|

| m-CPBA | Epoxidation | N-tert-Butyl-N-((oxiran-2-yl)methyl)ethanamine |

| 1. OsO₄; 2. NaHSO₃/H₂O | Syn-Dihydroxylation | 4-(tert-Butylamino)butane-1,2-diol |

| 1. O₃; 2. (CH₃)₂S | Ozonolysis (Reductive) | 3-(tert-Butylamino)propanal |

Radical-Mediated Processes

The terminal alkene can also participate in reactions proceeding through a radical mechanism. A prominent example is the addition of hydrogen bromide in the presence of peroxides (e.g., benzoyl peroxide). This reaction proceeds via an anti-Markovnikov addition pathway. The peroxide initiates the formation of a bromine radical, which adds to the terminal carbon of the alkene. This addition generates the more stable secondary carbon radical at the C3 position. This radical intermediate then abstracts a hydrogen atom from HBr to yield the final product, regenerating a bromine radical to continue the chain reaction.

The terminal double bond also presents the possibility for radical polymerization, where, in the presence of a suitable radical initiator, monomer units of this compound could link together to form a polymer chain.

Table 5: Radical-Mediated Reactions

| Reagent(s) | Reaction Type | Product (Anti-Markovnikov) |

|---|---|---|

| HBr, ROOR (peroxides) | Radical Addition | N-tert-Butyl-4-bromobutan-1-amine |

| Radical Initiator | Radical Polymerization | Poly(this compound) |

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly valued for their efficiency and atom economy. While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, its structure suggests potential applicability in well-known MCRs that incorporate a secondary amine.

One of the most prominent MCRs involving an amine is the A³ coupling reaction, a one-pot, three-component condensation of an aldehyde, an alkyne, and an amine to produce propargylamines. This reaction is typically catalyzed by various metals, such as nickel. researchgate.net In a typical A³ coupling, the aldehyde and amine first react to form an iminium ion intermediate. This electrophilic species is then attacked by a metal-acetylide, which is generated in situ from the alkyne and the catalyst, to yield the final propargylamine (B41283) product.

Theoretically, this compound could serve as the amine component in such a reaction. The presence of the butenyl group would be retained in the final propargylamine product, offering a scaffold with multiple points of functionality for further synthetic diversification.

Table 1: The A³ Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Aldehyde | Electrophile precursor | Benzaldehyde |

| Amine | Nucleophile/Iminium precursor | This compound |

| Alkyne | Nucleophile precursor | Phenylacetylene |

| Product | Propargylamine | N-(1,3-diphenylprop-2-yn-1-yl)-N-(tert-butyl)but-3-en-1-amine |

Stereochemical Control in this compound Transformations

The tert-butyl group, particularly when part of a sulfinyl moiety attached to the nitrogen, plays a crucial role in directing the stereochemical outcome of reactions. The N-tert-butanesulfinyl group is a powerful chiral auxiliary that enables the highly diastereoselective synthesis of a wide array of chiral amines. researchgate.net This methodology typically involves the condensation of an aldehyde or ketone with enantiomerically pure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. The subsequent nucleophilic addition to the carbon-nitrogen double bond occurs with high diastereoselectivity, dictated by the bulky tert-butanesulfinyl group, which effectively shields one face of the imine.

This principle is fundamental to controlling stereochemistry in transformations that could involve a derivative of this compound. For instance, the addition of various organometallic nucleophiles to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity to furnish chiral propargylamines and other amine derivatives. researchgate.netnih.gov

Table 2: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

| Nucleophile | Imine Substrate | Product Type | Diastereoselectivity |

|---|---|---|---|

| Lithium Acetylides | N-tert-butanesulfinyl aldimines | N-tert-butylsulfinylpropargylamines | High |

Furthermore, the N-tert-butanesulfinyl group can direct the stereochemical course of cycloaddition reactions. In an unprecedented [3+2] cycloaddition, N-tert-butanesulfinyl imines have been shown to react with arynes with excellent stereocontrol (dr > 99:1) to produce enantiopure cyclic sulfoximines. cas.cn This highlights the capacity of the chiral sulfinyl group to control the facial selectivity of reactions involving the imine bond.

In a related context, the diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to synthesize 7-azanorbornanes. nih.gov Although this example does not directly use this compound, it demonstrates how the stereochemistry of complex bicyclic structures can be controlled, achieving diastereomeric ratios of up to >20:1. The stereoselectivity in these reactions is often governed by steric interactions, with computational studies suggesting a preference for endo-transition states to minimize steric clash. nih.gov Such principles of stereocontrol would be directly applicable to hypothetical cycloaddition reactions involving an N-oxide derivative of this compound.

The synthetic utility of these stereoselective methods is significant, as the resulting N-tert-butanesulfinyl amino compounds can be readily deprotected under acidic conditions. This cleavage step removes the chiral auxiliary to reveal the desired chiral primary or secondary amine, which are valuable building blocks in medicinal chemistry and organic synthesis. For example, chiral δ-amino ketone derivatives synthesized via this method can be converted into stereochemically defined 2,6-cis-disubstituted piperidines. nih.gov

Formation of Nitrogen-Containing Heterocycles

The dual functionality of this compound makes it an intriguing candidate for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions for the introduction of nitrogen-containing moieties. The synthesis of aziridines often involves the reaction of an alkene with a nitrogen source. While direct experimental data on the aziridination of this compound is not extensively documented, the presence of the but-3-enyl group suggests its potential to undergo such transformations.

General methods for the aziridination of unactivated alkenes have been developed, including electrochemical approaches that transform alkenes into reactive intermediates that can then be trapped by primary amines to form N-alkyl aziridines. nih.gov This method is particularly advantageous as it decouples the oxidative activation of the alkene from the aziridination step, allowing for the use of a wide range of amines. nih.gov Another approach involves the use of N-pyridinium aziridines as latent dual electrophiles for the synthesis of more complex amine structures. nih.gov The tert-butyl group on the amine of this compound could influence the reactivity and selectivity of such reactions. Furthermore, studies on the anionic ring-opening polymerization of tert-butyl-carboxylate-activated aziridines highlight the role of the tert-butyl group in modulating the properties of nitrogen-containing polymers. mdpi.com

| Method | Description | Potential Applicability to this compound |

| Electrochemical Alkene Aziridination | Unactivated alkenes are electrochemically converted to a dicationic intermediate, which then reacts with a primary amine. nih.gov | The butenyl group could be activated electrochemically, followed by intramolecular cyclization or reaction with an external amine. |

| N-Pyridinium Aziridines | N-pyridinium aziridines act as dual electrophiles for the synthesis of β-phenethylamines. nih.gov | The amine functionality could be transformed into a pyridinium (B92312) group, followed by intramolecular cyclization. |

| Metal-Catalyzed Aziridination | Various transition metal catalysts can facilitate the transfer of a nitrene group to an alkene. organic-chemistry.org | The butenyl group is a potential substrate for established metal-catalyzed aziridination reactions. |

Pyrroles are five-membered aromatic heterocycles that are ubiquitous in natural products and pharmaceuticals. The synthesis of substituted pyrroles is a significant area of research in organic chemistry. The structure of this compound makes it a potential precursor for the construction of pyrrole (B145914) rings.

A relevant study demonstrated the synthesis of 2,3-disubstituted pyrroles from 3,N-dilithio-N-(tert-butyldimethylsilyl)-2-buten-1-amine, a structurally similar compound. nih.gov This method involves the deprotonation of the silylated allylamine (B125299) to form a dianion, which then reacts with various carbonyl electrophiles to yield the desired pyrrole derivatives. nih.gov This suggests that this compound, after suitable protection of the amine, could undergo a similar reaction pathway. Additionally, the Paal-Knorr synthesis, a classical method for pyrrole formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. mdpi.com While this does not directly utilize the butenyl group, it highlights the reactivity of the amine in forming heterocyclic rings. One-step continuous flow synthesis methods have also been developed for the preparation of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.gov

| Method | Key Reactants | Resulting Pyrrole | Reference |

| Dianion Cyclization | 3,N-dilithio-N-(trialkylsilyl)allylamine, Carbonyl electrophiles | 2,3-disubstituted pyrroles | nih.gov |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Primary amine | N-substituted pyrroles | mdpi.com |

| Hantzsch-type Synthesis (Flow) | tert-butyl acetoacetate, Amine, 2-bromoketone | Pyrrole-3-carboxylic acids | nih.gov |

| Acylation Strategy | Amine, 2-(Trichloroacetyl)pyrroles | Pyrrolecarboxamides | rsc.org |

Functional Material Precursors

The presence of both a polymerizable alkene and a functional amine group makes this compound an interesting monomer for the synthesis of functional polymers and as a building block for advanced materials.

The terminal double bond in this compound is susceptible to polymerization through various mechanisms, including free radical, cationic, and coordination polymerization. The resulting polymers would feature a pendant N-tert-butylaminomethyl group on each repeating unit, which could be further functionalized or utilized for its basic and coordinating properties.

While specific studies on the polymerization of this compound are scarce, research on the anionic ring-opening polymerization of N-sulfonyl- and N-tert-butyloxycarbonyl (Boc)-activated aziridines provides insights into the polymerization of related structures. mdpi.com The polymerization of Boc-activated aziridine (BocAz) yields poly(BocAz), which can be deprotected to form linear polyethyleneimine, a polymer with numerous industrial applications. mdpi.com This suggests that if this compound were to be converted into an activated aziridine, it could serve as a monomer for the synthesis of functional polyamines.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The amine group in this compound makes it a potential candidate for use as a ligand or a post-synthetically modifiable component in MOFs. Amino-functionalized MOFs are of particular interest due to the ability of the amine groups to enhance gas sorption properties, act as catalytic sites, or serve as points for further functionalization.

While there are no direct reports of this compound being used in MOF synthesis, the general strategy of incorporating amino groups into MOF structures is well-established. researchgate.net For instance, MOFs can be synthesized using amino-containing linkers, or amino groups can be introduced into a pre-existing MOF structure through post-synthetic modification. researchgate.net The bulky tert-butyl group of this compound could influence the porosity and topology of the resulting MOF. Moreover, the butenyl group could potentially be used for post-synthetic polymerization within the MOF pores to create composite materials. The capture of ammonia (B1221849), a molecule with a similar functional group, has been demonstrated in MOFs through a ligand insertion mechanism, highlighting the potential for amine-containing molecules to interact strongly with the framework. nih.gov

Chelation and Ligand Design for Coordination Chemistry

The this compound molecule possesses two potential coordination sites: the nitrogen atom of the secondary amine and the π-system of the carbon-carbon double bond. This dual nature allows it to act as a chelating ligand, forming stable complexes with various metal ions.

The nitrogen atom, with its lone pair of electrons, can readily coordinate to a wide range of metal centers. The steric bulk of the tert-butyl group can influence the coordination geometry and the number of ligands that can bind to the metal. The alkene group can also coordinate to transition metals, particularly those with available d-orbitals, through π-backbonding. When both the amine and the alkene coordinate to the same metal center, a five-membered chelate ring would be formed, which is generally a stable arrangement in coordination chemistry. uci.edu This chelation can enhance the stability of the metal complex compared to coordination with monodentate ligands. The design of such bidentate N,C-ligands is an active area of research for applications in catalysis and materials science.

Conclusion

Conventional Synthetic Routes to Amino-Alkenes

Conventional methods for synthesizing amino-alkenes like this compound often rely on established, robust reactions that form the carbon-nitrogen bond or modify existing precursors to introduce the required functionality.

Amination Strategies

Direct amination strategies represent a highly atom-economical approach to synthesizing amines. organic-chemistry.org One of the most common methods is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would involve the reaction of but-3-enal with tert-butylamine (B42293). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is often employed because it selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com

Another relevant strategy is the hydroamination of dienes. The addition of an amine across a carbon-carbon multiple bond is a direct method for C-N bond formation. google.com The reaction of 1,3-butadiene (B125203) with tert-butylamine in the presence of an appropriate catalyst, such as an alkali metal amide, could potentially yield this compound. google.com

Allylic amination, which forms a C-N bond at a position adjacent to a double bond, also provides a route to this class of compounds. organic-chemistry.orgnih.gov Palladium-catalyzed allylic amination of substrates like but-3-enyl carbonates or chlorides with tert-butylamine offers a powerful method for constructing the target molecule. organic-chemistry.org

Table 1: Comparison of Conventional Amination Strategies

| Method | Precursors | Typical Reagents | Key Features |

|---|---|---|---|

| Reductive Amination | But-3-enal, tert-butylamine | NaBH₃CN, H⁺ (catalytic) | High reliability; avoids over-alkylation. masterorganicchemistry.comyoutube.com |

| Hydroamination | 1,3-Butadiene, tert-butylamine | Alkali metal amides, Transition metal complexes | Atom-economical; regioselectivity can be a challenge. google.com |

Reductive Functionalization of Amide Precursors

The reduction of amides to amines is a fundamental transformation in organic chemistry. This method can be applied to the synthesis of this compound starting from the corresponding amide, N-tert-butylbut-3-enamide. Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required to achieve this transformation. The reaction proceeds by nucleophilic attack of a hydride ion on the amide carbonyl, eventually leading to the amine after an aqueous workup.

This approach is particularly useful when the amide precursor is more readily accessible than the corresponding aldehyde or nitrile. The stability of the amide group allows for a wide range of chemical manipulations on other parts of the molecule before the final reduction step.

Transformations from Nitro and Nitrile Compounds

The reduction of nitro compounds and nitriles provides reliable pathways to primary amines, which can then be further functionalized. However, for a secondary amine like this compound, these methods are more indirect, typically involving the synthesis of a primary amine followed by alkylation. A more direct route involves the reduction of an unsaturated nitrile precursor.

Specifically, but-3-enenitrile can be reduced to but-3-en-1-amine. youtube.comnih.gov Critically, the choice of reducing agent determines the outcome. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) with cobalt chloride can selectively reduce the nitrile group while leaving the alkene functionality intact. youtube.com In contrast, catalytic hydrogenation with certain catalysts (e.g., platinum on alumina) might preferentially reduce the double bond. youtube.comwikipedia.orglibretexts.org The resulting but-3-en-1-amine can then be alkylated with a tert-butylating agent, though controlling the degree of alkylation can be challenging. masterorganicchemistry.com

Table 2: Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Solvent | Selectivity Notes |

|---|---|---|

| LiAlH₄ | Diethyl ether, THF | Powerful; reduces most carbonyls and nitriles. youtube.com |

| H₂/Raney Nickel | Ethanol, often with NH₃ | Catalytic hydrogenation; addition of ammonia (B1221849) suppresses secondary amine formation. commonorganicchemistry.com |

| H₂/Pd/C | Ethanol | Catalytic hydrogenation; can also reduce C=C bonds. commonorganicchemistry.com |

Asymmetric Synthesis Approaches

Creating chiral amines, where the nitrogen-bearing carbon is a stereocenter, is a key goal in modern organic synthesis, particularly for pharmaceutical applications. yale.edu Asymmetric strategies aim to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

A prominent example is the use of tert-butanesulfinamide, developed by the Ellman lab. yale.edu This chiral reagent condenses with an aldehyde, such as but-3-enal, to form a chiral N-tert-butanesulfinyl imine. researchgate.net This imine is a key intermediate; the chiral sulfinyl group effectively shields one face of the C=N double bond, directing the approach of a nucleophile to the opposite face with high diastereoselectivity. For the synthesis of a chiral version of this compound, a reduction of this imine would be performed, followed by acidic cleavage of the sulfinyl group to yield the enantiomerically enriched amine. yale.eduresearchgate.net

Other auxiliaries, such as those derived from pseudoephedrine or oxazolidinones (Evans auxiliaries), are also widely used in asymmetric alkylation and other bond-forming reactions to create chiral centers. nih.govresearchgate.net

Stereoselective Alkene Functionalization

Instead of building the chiral center during the C-N bond formation, an alternative strategy involves the stereoselective functionalization of the alkene in a precursor molecule. The but-3-enyl group in this compound serves as a handle for such modifications.

Reactions like catalytic aminohalogenation can introduce both an amine and a halogen across the double bond with specific stereocontrol, leading to functionalized derivatives. Similarly, other difunctionalization reactions can install various groups, creating complex stereochemical arrays on the butyl chain of the molecule. These methods provide access to a diverse range of chiral derivatives starting from a common achiral precursor.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of renewable feedstocks, the reduction of waste, and the use of less hazardous substances. Key strategies include performing reactions under solvent-free conditions and developing sustainable, recyclable catalysts to improve atom economy and reduce energy consumption.

Performing chemical reactions without the use of solvents, or under solvent-free conditions, is a cornerstone of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to environmental pollution. rsc.org For the synthesis of amines, several solvent-free methods have been developed, which could be applicable to the preparation of this compound.

One such method is the aza-Michael addition, which involves the addition of an amine to an electron-deficient alkene. While but-3-en-1-amine is not electron-deficient, related solvent-free Michael-type additions of amines to α,β-unsaturated compounds have been shown to proceed efficiently without a catalyst, offering a simple and practical alternative to traditional methods. ulethbridge.ca These reactions often involve just mixing the reactants, sometimes with grinding, at room temperature, leading to high yields of the desired β-amino derivatives. ulethbridge.ca For instance, the reaction of various amines with α,β-unsaturated nitriles, esters, and ketones has been successfully carried out under neat conditions. ulethbridge.ca

Another promising solvent-free approach is the use of solid acid catalysts. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), for example, has been used as a highly efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. organic-chemistry.org Similarly, sulfonated reduced graphene oxide (SrGO) has been employed as a metal-free, reusable solid acid catalyst for the N-Boc protection of various amines under solvent-free conditions, achieving high yields in short reaction times. thieme-connect.com While these examples relate to protection, the principle of using a solid, recyclable catalyst in a solvent-free system is directly applicable to other amine syntheses.

Table 1: Examples of Solvent-Free Amine Synthesis and Protection

| Reaction Type | Amine | Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aza-Michael Addition | Various amines | α,β-unsaturated nitriles, esters, ketones | None | Neat, Room Temp. | Excellent | ulethbridge.ca |

| N-Boc Protection | Various amines | Di-tert-butyl dicarbonate (B1257347) | HClO₄–SiO₂ | Solvent-free, Room Temp. | High | organic-chemistry.org |

| N-Boc Protection | Morpholine | Di-tert-butyl dicarbonate | Sulfonated reduced graphene oxide (SrGO) | Solvent-free, Room Temp. | 95% | thieme-connect.com |

| Aza-Michael Addition | Various amines | α,β-unsaturated amides | DABCO-based ionic liquid | Solvent-free, Room Temp. | up to 95% | sigmaaldrich.com |

These methodologies highlight the potential for developing a solvent-free synthesis of this compound, for example, through the direct reaction of but-3-en-1-amine with a tert-butylating agent in the presence of a solid catalyst.

The development of sustainable catalysts is crucial for the green synthesis of allylic amines like this compound. Research focuses on replacing precious metal catalysts (like palladium and rhodium) with more earth-abundant and less toxic alternatives, as well as designing catalysts that can be easily recovered and reused. rsc.orgsemanticscholar.org

Nickel-based catalysts have emerged as a viable alternative to palladium for allylic amination. numberanalytics.com Nickel catalysis can be effective in aqueous media, a green solvent, for reactions involving allylic alcohols and amines. numberanalytics.com Furthermore, nickel catalysis has been successfully applied to the borrowing carbonate principle for allylic amination of allylic alcohols, operating under additive-free conditions with excellent selectivity. numberanalytics.com Molybdenum catalysts have also shown promise for the regioselective allylic amination of tertiary allylic carbonates in the green solvent ethanol, with the catalyst being recyclable through simple centrifugation. jocpr.com

Manganese perchlorophthalocyanine has been reported as a sustainable catalyst for the selective intermolecular allylic C–H amination of various olefins, including those with basic amine functionalities. ku.edu This highlights the potential for direct C-H functionalization to create the desired C-N bond, a highly atom-economical approach.

Recyclable catalysts are a key aspect of sustainable synthesis. rsc.org Alumina, a low-cost and abundant material, has been shown to be a reusable catalyst for the synthesis of diphenylmethanol (B121723) derivatives, where it can be simply washed with water and dried for reuse. kobe-u.ac.jp The development of catalysts immobilized on solid supports, such as amorphous carbon-silica composites bearing sulfonic acid groups, also allows for easy recovery and recycling. rsc.org

Table 2: Sustainable Catalysts for Allylic Amination Reactions

| Catalyst System | Substrate Type | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Nickel(II) complex | Allylic alcohol | Water | Earth-abundant metal, aqueous medium | numberanalytics.com |

| Nickel(0)/dppf | Allylic alcohol | Dioxane | Additive-free, "borrowing carbonate" principle | numberanalytics.com |

| Molybdenum complex | Tertiary allylic carbonate | Ethanol | Recyclable catalyst, green solvent | jocpr.com |

| Manganese perchlorophthalocyanine | Cyclic and linear olefins | Dichloromethane (B109758) | Earth-abundant metal, late-stage C-H amination | ku.edu |

| MoO₃/TiO₂ | Allyl alcohol | Toluene | Reusable solid catalyst | jocpr.com |

These advancements in catalyst development provide a strong foundation for designing a sustainable synthesis of this compound, potentially through the nickel-catalyzed reaction of but-3-en-1-ol with tert-butylamine or the direct manganese-catalyzed allylic amination of a suitable butene derivative.

Protective Group Strategies in Amino-Alkene Synthesis

In the synthesis of complex molecules containing multiple functional groups, such as this compound derivatives, protecting groups are often essential to prevent unwanted side reactions. rsc.orgfishersci.co.uk The amine functionality is nucleophilic and can react with a wide variety of electrophiles. Therefore, if a reaction is desired at the alkene moiety, the amine group must be temporarily masked.

A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group. fishersci.co.uknih.gov The Boc group is generally stable to nucleophiles and basic conditions, making it compatible with a wide range of synthetic transformations. organic-chemistry.org Its introduction, typically using di-tert-butyl dicarbonate (Boc₂O), can be achieved under mild and often green conditions. For example, catalyst-free N-tert-butyloxycarbonylation of amines has been successfully performed in water or glycerol. organic-chemistry.orgchemicalbook.com Furthermore, solvent-free methods using reusable solid acid catalysts have also been developed for efficient Boc protection. organic-chemistry.orgthieme-connect.com

The removal of the Boc group (deprotection) is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. fishersci.co.uknih.gov This allows for an orthogonal protection strategy, where other protecting groups sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups) can be used elsewhere in the molecule and removed selectively. rsc.org Recent developments have also explored the thermal deprotection of N-Boc protected amines in continuous flow, avoiding the need for acid catalysts altogether and allowing for selective deprotection based on the amine's electronic properties. nih.gov

Table 3: Methods for Boc-Protection and Deprotection of Amines

| Process | Reagent/Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Water/Acetone | Catalyst-free, Room Temp. | Eco-friendly, high yield | |

| Protection | Di-tert-butyl dicarbonate | Glycerol | Catalyst-free, Room Temp. | Green, recyclable solvent | chemicalbook.com |

| Protection | Di-tert-butyl dicarbonate / SrGO | Solvent-free | Room Temp. | Metal-free, reusable catalyst | thieme-connect.com |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | Standard, reliable method | fishersci.co.uknih.gov |

| Deprotection | Hydrochloric acid (HCl) | Methanol | Room Temp. | Common, effective | nih.gov |

| Deprotection | Heat (Thermal) | Methanol or TFE | 150 °C, Continuous flow | Acid-free, selective | nih.gov |

The use of the Boc protecting group would be a key strategy in the multi-step synthesis of derivatives of this compound, allowing for selective functionalization of the butenyl side chain.

Catalytic Applications of N Tert Butylbut 3 En 1 Amine and Its Analogs

Role as an Organocatalyst or Promoter

There is a lack of specific research demonstrating the use of N-tert-Butylbut-3-en-1-amine as an organocatalyst or promoter. However, the broader family of amines is widely employed in organocatalysis. For instance, thiamine (B1217682) hydrochloride has been utilized as a recyclable organocatalyst for the chemoselective N-tert-butyloxycarbonylation of a variety of amines. researchgate.net This process is efficient for aliphatic, aromatic, and heteroaromatic amines, proceeding under solvent-free conditions at ambient temperature with excellent yields. researchgate.net The protocol is noted for its rapid reaction rates, mild conditions, and high functional group tolerance. researchgate.net

The potential of this compound in similar transformations remains an area for future exploration. Its basic nitrogen atom could act as a Brønsted or Lewis base to activate substrates, while the chiral center in its derivatives could be exploited for asymmetric catalysis.

Amine-Derived Ligands in Metal-Catalyzed Reactions

The nitrogen atom in this compound and its analogs makes them effective ligands for a variety of metal catalysts, influencing the activity, selectivity, and stability of the catalytic system.

Analogs of this compound have been successfully employed as ligands in palladium-catalyzed reactions. For example, chiral N-(tert-butyl)-N-methylaniline derivatives have been shown to be effective ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 95% ee). researchgate.net These ligands possess C(aryl)-N(amine) bond axial chirality, which is crucial for inducing asymmetry in the catalytic transformation. researchgate.net Similarly, N,N-disubstituted allylic amine type aminophosphines, which are structurally related to this compound, have also been used as effective chiral ligands for the same reaction, yielding enantioselectivities up to 90% ee. researchgate.net

Another class of related ligands, N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, are known as redox non-innocent ligands. mdpi.com These ligands can exist in multiple oxidation states, which allows them to actively participate in the catalytic cycle by storing and releasing electrons. researchgate.net This property can enable the use of first-row transition metals in catalytic reactions by allowing the metal to maintain its oxidation state throughout the cycle. researchgate.net

Table 1: Application of this compound Analogs as Ligands in Metal-Catalyzed Reactions

| Ligand Type | Metal | Reaction | Key Findings |

|---|---|---|---|

| Chiral N-(tert-butyl)-N-methylanilines | Palladium | Asymmetric Allylic Alkylation | Achieved up to 95% enantiomeric excess (ee). researchgate.net |

| N,N-disubstituted allylic amine type aminophosphines | Palladium | Asymmetric Allylic Alkylation | Demonstrated high enantioselectivities (up to 90% ee). researchgate.net |

| N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine | Various Transition Metals | General Catalysis | Acts as a redox non-innocent ligand, enabling multi-electron transformations. mdpi.com |

Contributions to Photoredox Catalysis

Amines are pivotal in photoredox catalysis, often serving as sacrificial electron donors to facilitate the catalytic cycle. nih.govnih.gov Upon single-electron oxidation by a photoexcited catalyst, tertiary amines can form highly reactive radical cations, which can then undergo further transformations to generate synthetically useful intermediates such as α-amino radicals and iminium ions. nih.govnih.gov

While specific studies on this compound in photoredox catalysis are not available, its structural features suggest it could participate in such reactions. The tertiary amine functionality could act as a reductive quencher for common photoredox catalysts.

Furthermore, amine-containing ligands can significantly influence the photophysical properties of metal-based photosensitizers. For example, studies on europium(II) complexes have shown that the nature of the amine ligand (primary, secondary, or tertiary) and its denticity can alter the absorption spectrum of the complex. nih.gov Specifically, ligands with secondary amines and higher denticity tend to cause a more significant red-shift in the absorption spectrum, which can be advantageous for visible-light-promoted reactions. nih.gov

The presence of tertiary amines is ubiquitous in numerous alkaloids and pharmaceuticals, making the development of new photoredox methods for their functionalization a significant area of research. nih.gov The potential of this compound and its derivatives in this context remains a promising avenue for investigation.

Advanced Characterization Methodologies in the Study of N Tert Butylbut 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processessigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-tert-Butylbut-3-en-1-amine in solution. sigmaaldrich.com Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom, with chemical shifts influenced by their local electronic environment. oregonstate.edu The carbons of the tert-butyl group are shielded and appear at a characteristic upfield chemical shift. chemicalbook.com The carbons of the butenyl group exhibit shifts that are indicative of their sp² or sp³ hybridization and proximity to the nitrogen atom and the double bond. libretexts.org Specifically, the olefinic carbons will have significantly larger chemical shifts compared to the saturated carbons of the butyl chain and the tert-butyl group. oregonstate.edu The carbon atom bonded directly to the nitrogen atom experiences a moderate deshielding effect. libretexts.org

Nitrogen-15 NMR (¹⁵N NMR): The ¹⁵N NMR chemical shift provides direct insight into the electronic environment of the nitrogen atom. For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range for such compounds. science-and-fun.de Studies on similar primary amines have shown that these chemical shifts can correlate with the amine's reactivity. researchgate.netresearchgate.net The specific chemical shift for this compound would be influenced by the electronic effects of the tert-butyl and butenyl substituents. Referencing is typically performed against nitromethane. rsc.org

Interactive Data Table: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| C1 (CH₂) | 37-45 | - |

| C2 (CH₂) | 25-35 | - |

| C3 (CH) | 115-140 | - |

| C4 (CH₂) | 115-140 | - |

| C(CH₃)₃ | 25-35 | - |

| C (CH₃)₃ | 50-65 | - |

| N | - | 0-60 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com

Vibrational Spectroscopy (IR) for Functional Group Analysiswisc.edu

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. wisc.edu The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretch: As a primary amine, two bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.org

C-H stretches: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, while the =C-H stretch of the vinyl group will be observed just above 3000 cm⁻¹. wpmucdn.com

C=C stretch: A characteristic absorption for the carbon-carbon double bond will be present in the 1640-1680 cm⁻¹ region. libretexts.org

N-H bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com

C-N stretch: The stretching vibration of the aliphatic C-N bond typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3300-3500 (two bands) |

| =C-H | Stretch | >3000 |

| C-H (sp³) | Stretch | <3000 |

| C=C | Stretch | 1640-1680 |

| N-H | Bend (Scissoring) | 1580-1650 |

| C-N | Stretch | 1020-1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysiswisc.edu

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) will confirm the compound's molecular weight. Due to the presence of a nitrogen atom, the molecular ion peak will have an odd m/z value, following the nitrogen rule. libretexts.org

The fragmentation pattern is dominated by cleavage at the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation pathway for amines. libretexts.org This leads to the formation of a stable iminium ion. For this compound, the major fragmentation would likely involve the loss of a propyl radical to form a prominent ion. Other fragmentations, such as the loss of the tert-butyl group, would also be observed.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₈H₁₇N]⁺ | 127 |

| α-cleavage product | [CH₂=NH-C(CH₃)₃]⁺ | 100 |

| Loss of tert-butyl | [C₄H₈N]⁺ | 70 |

| tert-butyl cation | [C(CH₃)₃]⁺ | 57 |

Note: The relative abundance of the fragments can provide further structural information. pearson.comdocbrown.info

X-ray Diffraction (XRD) for Solid-State Structure Determinationnih.gov

For the solid form of this compound or its derivatives, X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov Single-crystal XRD analysis can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.net This data is invaluable for understanding the packing of molecules in the solid state and for correlating solid-state structure with physical properties. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Morphological Studiesnih.gov

When this compound is used in the formation of materials or polymers, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be employed to study the morphology of the resulting products. nih.gov SEM provides high-resolution images of the surface topography, while TEM offers insights into the internal structure, such as the dispersion of nanoparticles or the phase separation in a polymer blend.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysisnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to analyze the elemental composition and chemical states of the atoms on the surface of materials derived from this compound. nih.govd-nb.info XPS can determine the binding energies of the C 1s, N 1s, and other relevant core levels, which can provide information about the oxidation state and chemical environment of the atoms. d-nb.info This is particularly useful for studying surface modifications, thin films, or the interaction of the amine with other substances at a surface. d-nb.info For instance, the N 1s spectrum can distinguish between amine and ammonium (B1175870) species. d-nb.info

Advanced Electrochemical and Photophysical Methods

The study of this compound through advanced electrochemical and photophysical methodologies provides significant insights into its electronic structure, reactivity, and potential applications. While specific experimental data for this particular compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established characteristics of structurally related aliphatic amines, particularly hindered primary amines and unsaturated systems.

Electrochemical Characterization

The electrochemical behavior of aliphatic amines is primarily governed by the oxidation of the nitrogen atom's lone pair of electrons. mdpi.com For primary aliphatic amines, direct electrochemical oxidation is often challenging and occurs at high positive potentials. mdpi.comrsc.org The presence of the electron-donating tert-butyl group at the nitrogen atom in this compound is expected to lower the oxidation potential compared to less substituted amines due to the inductive effect which increases the electron density on the nitrogen.

Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical properties of such compounds. libretexts.orgossila.comsciepub.com In a typical CV experiment of a primary aliphatic amine, an irreversible oxidation peak is often observed, signifying that the initially formed radical cation is unstable and undergoes rapid subsequent chemical reactions. acs.orgnih.govacs.org For this compound, the expected electrochemical oxidation would involve the initial one-electron transfer from the nitrogen atom to form a radical cation. This highly reactive intermediate can then undergo further reactions, such as deprotonation.

The general mechanism for the electrochemical oxidation of simple primary aliphatic amines suggests the eventual formation of ammonia (B1221849). mdpi.com However, the structure of this compound, with its unsaturated butenyl group, may lead to more complex reaction pathways, potentially involving the double bond. The electrochemical oxidation of primary amines on specific electrodes, such as nickel hydroxide/oxyhydroxide (NiOOH), has been shown to yield products like nitriles through a dehydrogenation process. nih.gov

Table 1: Expected Electrochemical Properties of this compound and Related Compounds

| Compound/Class | Expected Oxidation Potential | Reversibility | Notes |

| This compound | High, but lowered by t-butyl group | Irreversible | The unsaturated bond may influence the reaction pathway of the radical cation. |

| Primary Aliphatic Amines | Very High | Irreversible | Often show no distinct oxidation wave in aqueous alkaline solutions. rsc.org |

| Secondary Aliphatic Amines | High | Irreversible | Generally easier to oxidize than primary amines. mdpi.com |

| Tertiary Aliphatic Amines | Moderately High | Often Irreversible | Easier to oxidize than primary and secondary amines. mdpi.com |

This table is based on general trends observed for aliphatic amines and provides expected, not experimentally verified, values for this compound.

Photophysical Characterization

The photophysical properties of simple aliphatic amines are typically characterized by absorption in the ultraviolet region, but they are generally not fluorescent. wikipedia.org this compound, being a primary aliphatic amine, is expected to be a colorless liquid with a characteristic amine odor. wikipedia.orgnih.gov

Fluorescence spectroscopy is a powerful tool for studying the excited state properties of molecules. nih.govnih.gov However, simple amines like this compound are not expected to exhibit significant native fluorescence. Their excited states, upon absorption of UV radiation, are prone to undergo rapid non-radiative decay or photochemical reactions rather than emitting photons. The atmospheric photo-oxidation of tert-butylamine (B42293), a structurally related compound, has been studied, indicating that it readily participates in photochemical reactions. whiterose.ac.uk

The introduction of a fluorophore is often necessary to study the behavior of such amines using fluorescence techniques. For instance, derivatization with a fluorescent tag would allow for the investigation of its interactions in various chemical or biological systems.

Table 2: Expected Photophysical Properties of this compound

| Property | Expected Characteristic | Rationale |

| Absorption Maximum (λmax) | UV region | Associated with the n → σ* transition of the amine lone pair. |

| Molar Absorptivity (ε) | Low | Typical for saturated aliphatic amines. |

| Fluorescence Quantum Yield (ΦF) | Negligible | Non-radiative decay pathways and photochemical reactivity dominate the excited state deactivation. |

| Color | Colorless | Lacks a chromophore that absorbs in the visible region. wikipedia.org |

This table presents expected properties based on the general behavior of aliphatic amines.

Theoretical and Computational Studies on N Tert Butylbut 3 En 1 Amine

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical investigations, particularly through Density Functional Theory (DFT), provide profound insights into the molecular and electronic characteristics of N-tert-Butylbut-3-en-1-amine. These computational methods allow for the detailed examination of its structure, stability, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to predict the geometry and electronic structure of molecules. By employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(2d,p)), researchers can obtain optimized molecular structures, including key bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.netresearchgate.net For this compound, these calculations would reveal the precise spatial arrangement of its constituent atoms, offering a three-dimensional perspective of the molecule. The accuracy of these predictions is often validated by comparison with experimental data where available. researchgate.net

Below is a hypothetical table of optimized geometrical parameters for this compound, as would be derived from DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.54 |

| C2-C3 | 1.50 |

| C3=C4 | 1.34 |

| C1-N | 1.47 |

| N-C(tert-butyl) | 1.48 |

| Bond Angles (°) ** | |

| C1-C2-C3 | 112.0 |

| C2-C3=C4 | 125.0 |

| C1-N-C(tert-butyl) | 118.0 |

| Dihedral Angles (°) ** | |

| H-C1-C2-H | 60.0 (Staggered) |

| C1-C2-C3=C4 | -120.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.netchalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. multidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the C=C double bond, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the antibonding orbitals, indicating potential sites for nucleophilic attack. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. scispace.comresearchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These energy values are hypothetical and serve as an example of what might be obtained from DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in mapping out the potential reaction pathways for molecules like this compound. By modeling the interaction of this amine with various reagents, it is possible to elucidate the step-by-step mechanisms of different chemical transformations. A key aspect of this is the identification and characterization of transition states—the high-energy species that exist transiently between reactants and products.

For instance, in a reaction such as the Hofmann elimination, computational methods can be used to model the transition state, providing insights into the reaction's feasibility and stereochemical outcome. libretexts.org The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its rate. Theoretical studies on analogous amine compounds have successfully used these methods to understand reaction mechanisms. whiterose.ac.uk

Conformational Analysis and Intermolecular Interactions

The flexible nature of the butyl chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis, often performed using computational methods like DFT, helps to identify the most stable conformers and the energy barriers between them. youtube.com This analysis is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties. For example, the relative orientation of the amino group and the double bond will dictate how the molecule interacts with other species.

Furthermore, computational studies can shed light on the intermolecular interactions that govern the bulk properties of this compound. These interactions can include hydrogen bonding, where the amine's N-H group acts as a hydrogen bond donor, and van der Waals forces. Understanding these interactions is essential for predicting properties like boiling point and solubility.

In Silico Retrosynthetic Analysis and Synthesis Design

Computational tools are increasingly being employed in the strategic planning of organic syntheses. In silico retrosynthetic analysis involves the use of computer algorithms to break down a target molecule, such as this compound, into simpler, commercially available starting materials. This approach can help chemists to devise novel and efficient synthetic routes.

For this compound, a retrosynthetic analysis might suggest disconnections at the C-N bond or the C=C double bond, leading to potential precursors. For example, a possible disconnection could lead back to but-3-en-1-al and tert-butylamine (B42293) via reductive amination. Computational software can evaluate the feasibility of these proposed synthetic steps, considering factors like reaction thermodynamics and kinetics, thereby aiding in the design of a practical and effective synthesis.

Role in Supramolecular Chemistry and Non Covalent Interactions

Design of Molecular Recognition Motifs

Currently, there is no specific research available that details the use of N-tert-Butylbut-3-en-1-amine in the design of molecular recognition motifs. The design of such motifs relies on the precise arrangement of functional groups that can selectively bind to a target molecule through complementary non-covalent interactions. While the amine group could act as a hydrogen bond donor and acceptor, and the alkene could participate in π-stacking or coordination with metal ions, specific studies to harness these features in this compound for molecular recognition have not been reported.

Participation in Self-Assembly Processes

Similarly, the scientific literature lacks studies on the participation of this compound in self-assembly processes. Self-assembly is driven by the collective effect of multiple non-covalent interactions, leading to the formation of ordered supramolecular architectures. The interplay between the bulky tert-butyl group, which could influence packing and create void spaces, and the flexible butenyl chain, which could adopt various conformations, makes its self-assembly behavior unpredictable without empirical data.

Contribution to Host-Guest Chemistry

There are no documented examples of this compound acting as either a host or a guest in host-guest chemistry. Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. The size and shape of the tert-butyl group might suggest a potential role as a guest for certain host systems, but this has not been experimentally verified.

Exploration of Hydrogen Bonding and Other Non-Covalent Interactions

The primary amine group in this compound is its most significant feature for engaging in non-covalent interactions. As a primary amine, it possesses two hydrogen atoms directly bonded to the nitrogen, making it capable of acting as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to function as a hydrogen bond acceptor.

The presence of the double bond in the butenyl chain introduces the possibility of π-system interactions. These can include π-π stacking if the molecule were to arrange in a suitable orientation, or cation-π interactions where the electron-rich π-cloud of the double bond interacts with a cation. Furthermore, the alkene moiety could potentially coordinate with transition metals.

The bulky tert-butyl group exerts a significant steric influence on the molecule's interactions. This steric hindrance can direct the approach of other molecules, influencing the geometry of any resulting supramolecular assembly. It can also limit the number of molecules that can pack around the amine group, potentially leading to the formation of specific, discrete aggregates rather than extended networks.

Below is a table summarizing the potential non-covalent interactions involving this compound based on its structural components.

| Functional Group | Potential Non-Covalent Interaction | Role |

| Primary Amine (-NH₂) | Hydrogen Bonding | Donor & Acceptor |

| Alkene (C=C) | π-π Stacking, Cation-π Interactions, Metal Coordination | Electron Donor |

| tert-Butyl Group | Steric Hindrance, van der Waals forces | Director of Assembly |

It is crucial to reiterate that while the molecular structure of this compound suggests the potential for these interactions, dedicated research is required to explore and confirm its behavior within the context of supramolecular chemistry.

Emerging Research Areas and Future Perspectives

N-tert-Butylbut-3-en-1-amine as a Versatile Synthetic Building Block

The dual functionality of this compound, comprising a tertiary amine and a terminal double bond, makes it a potentially valuable intermediate in organic synthesis. The butenyl group offers a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the tert-butylamine (B42293) moiety can direct reactions, influence solubility, and be a site for further functionalization.

The terminal alkene is susceptible to a range of transformations. For instance, hydroformylation would introduce a formyl group, leading to aldehydes that are precursors to a wide array of other functional groups. A related and highly valuable transformation is hydroaminomethylation , which could directly yield diamines, compounds with significant applications in coordination chemistry and as monomers for polyamides. nih.gov The reactivity of the double bond also opens the door to metathesis reactions , enabling the synthesis of longer chain unsaturated amines or the formation of cyclic structures.

The tertiary amine group, with its lone pair of electrons, can act as a base or a nucleophile. It can be quaternized to form ammonium (B1175870) salts, which could find use as phase-transfer catalysts or ionic liquids. Furthermore, the amine can direct the reactivity of the alkene through coordination to a metal center in catalytic reactions. The steric bulk of the tert-butyl group is expected to play a significant role in the stereochemical outcome of such reactions.

The synthesis of homoallylic amines, a structural class to which this compound belongs, is an active area of research, with numerous methods being developed for their preparation. organic-chemistry.org These compounds are valuable intermediates in the synthesis of natural products and pharmaceuticals. The unique substitution pattern of this compound could, therefore, make it a useful starting material for the construction of complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product Class |

| Hydroformylation | CO, H₂, Rh or Co catalyst | Aldehydes |

| Hydroaminomethylation | CO, H₂, Amine, Rh catalyst | Diamines |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | Dienes, Cyclic Amines |

| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary Ammonium Salts |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxides |

| Dihydroxylation | OsO₄, NMO | Diols |

Development of Novel Materials from this compound Derivatives

The presence of a polymerizable alkene and a functional amine group in a single molecule makes this compound a promising candidate for the development of novel materials. While the polymerization of allylic amines can sometimes be challenging, leading to low molecular weight polymers, modern polymerization techniques and the specific structure of this monomer could overcome these limitations. google.com

This compound could serve as a functional monomer in polymerization reactions. Its incorporation into polymer chains would introduce tertiary amine functionalities, which can impart desirable properties such as pH-responsiveness, adhesiveness, and the ability to coordinate metal ions. Such functional polymers have a wide range of potential applications, including in drug delivery systems, as coatings, and in water treatment. nih.gov For instance, polymers with amine functionalities are known to form coacervates, which have emerging applications in creating synthetic organelles and in encapsulation technologies. acs.org

The terminal alkene can participate in various polymerization reactions, including radical polymerization, coordination polymerization, and ring-opening metathesis polymerization (ROMP) after appropriate derivatization. The resulting polymers would possess pendant tert-butylamine groups, which could be further modified post-polymerization. For example, quaternization of the amine groups could lead to the formation of poly-ionic liquids or materials with antimicrobial properties.

Furthermore, derivatives of this compound could be grafted onto existing polymer backbones to modify their surface properties or to introduce specific functionalities. For example, the thiol-ene "click" reaction could be used to attach thiol-containing molecules to the butenyl group, providing a versatile method for surface functionalization. nih.gov The development of polymers with allyl functionality is a growing field in biomedicine, with applications in drug delivery and tissue engineering. nih.gov

Table 2: Potential Material Applications of this compound Derivatives

| Material Type | Potential Synthesis Route | Key Properties | Potential Applications |

| Functional Homopolymers | Radical or coordination polymerization of the monomer | pH-responsive, metal-chelating | Smart hydrogels, stimuli-responsive materials |

| Copolymers | Copolymerization with other vinyl monomers | Tunable hydrophilicity, adhesive properties | Coatings, adhesives, biocompatible materials |

| Polymer-grafted Surfaces | Grafting-to or grafting-from approaches | Modified surface energy, bio-inert or bioactive surfaces | Medical implants, functionalized membranes |

| Poly-ionic Liquids | Post-polymerization quaternization | High ionic conductivity, thermal stability | Electrolytes, catalysts |

Advanced Computational Tools for Predicting Reactivity and Applications

Given that this compound is an emerging molecule with limited experimental data, advanced computational tools are invaluable for predicting its reactivity and guiding future research. amanote.com Computational chemistry can provide deep insights into reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of potential transformations. acs.orgnortheastern.edu

Density Functional Theory (DFT) calculations can be employed to model the various potential reactions of this compound. For example, the reaction pathways for hydroformylation, oxidation, or cycloaddition reactions involving the butenyl group can be elucidated, and the regioselectivity and stereoselectivity of these reactions can be predicted. Such studies can help in the selection of optimal catalysts and reaction conditions, thereby reducing the amount of empirical screening required. Theoretical studies on the atmospheric degradation of related amines, such as tert-butylamine, have already demonstrated the power of computational chemistry in understanding complex reaction networks. whiterose.ac.uk

Molecular dynamics (MD) simulations can be used to study the behavior of polymers derived from this compound. These simulations can provide information on the conformation of polymer chains, their interactions with solvents or other molecules, and the self-assembly behavior of amphiphilic block copolymers containing this monomer. This information is crucial for the rational design of new materials with specific properties for applications in areas like drug delivery and nanotechnology. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools in chemical research. nih.gov By training models on existing data for the reactivity of similar amines and alkenes, it may be possible to predict the outcome of reactions involving this compound with a high degree of accuracy. These predictive models can accelerate the discovery of new reactions and applications for this versatile building block.

Table 3: Application of Computational Tools to this compound Research

| Computational Method | Information Obtained | Potential Impact on Research |

| Density Functional Theory (DFT) | Reaction energies, transition state geometries, spectroscopic properties | Rational catalyst design, prediction of reaction outcomes |

| Molecular Dynamics (MD) | Polymer chain conformation, self-assembly behavior, diffusion properties | Design of functional polymers and nanomaterials |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, interactions in condensed phases | Understanding biological activity, solvent effects |

| Machine Learning (ML) | Prediction of reactivity, screening of potential catalysts | Accelerated discovery of new reactions and materials |

| Reaction Path Analysis | Detailed step-by-step mechanism of chemical transformations | Fundamental understanding of reaction mechanisms |

Q & A

Q. What are the recommended methods for synthesizing N-tert-Butylbut-3-en-1-amine with high purity?

Synthesis typically involves palladium-catalyzed hydroamination or allylic substitution using hydrazine derivatives. For example, protocols analogous to those in allylamine synthesis (e.g., coupling tert-butylamine with but-3-en-1-yl precursors under controlled conditions) yield the target compound. Key steps include:

- Reagent selection : Use tert-butylamine and allylic halides or alcohols.

- Catalytic system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance regioselectivity .

- Purification : Distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate) achieves >95% purity.

- Characterization : Confirm structure via (δ 5.6–5.8 ppm for vinyl protons) and GC-MS (m/z 129.24 for [M]) .

Q. How can researchers validate the identity and purity of this compound?

A multi-technique approach is critical:

- Spectroscopy :

- NMR : and NMR to confirm vinyl and tert-butyl groups (e.g., δ 1.1 ppm for tert-butyl CH) .

- FT-IR : Peaks at ~1640 cm (C=C stretch) and ~3350 cm (N-H stretch).

- Chromatography :

- GC-MS : Retention time and fragmentation pattern (base peak at m/z 57 for tert-butyl fragment) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) for purity assessment .

Q. What stability considerations are critical for storing this compound?

The compound is prone to oxidation and hydrolysis due to its tertiary amine and alkene groups. Best practices include:

- Storage : Under inert atmosphere (N or Ar) at –20°C in amber glass vials to prevent light-induced degradation .

- Stability monitoring : Regular NMR or HPLC checks for decomposition products (e.g., tert-butylamine or but-3-en-1-ol).

- Risk mitigation : Avoid exposure to nitrosating agents (e.g., nitrites) to prevent formation of carcinogenic N-nitrosamines .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) studies predict regioselectivity in hydroamination reactions:

Q. What analytical strategies detect trace impurities (e.g., nitrosamines) in this compound?

Advanced methods include:

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) for nitrosamine detection (LOQ < 1 ppb) .

- Derivatization : React with HCOOH/HO to convert nitrosamines to UV-active diazo compounds for HPLC-UV analysis.

- Risk assessment : Follow EMA guidelines to evaluate raw material sources and process conditions for nitrosating agents .

Q. How does the steric bulk of the tert-butyl group influence the compound’s applications in asymmetric catalysis?

The tert-butyl group enhances enantioselectivity by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.